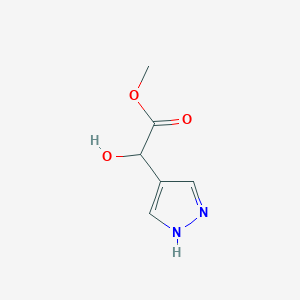

Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate

Description

Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate is an organic compound featuring a unique combination of functional groups: a hydroxy (-OH) group, a 1H-pyrazol-4-yl substituent, and a methyl ester moiety. Its structure comprises a central carbon atom bonded to both the hydroxy group and the pyrazole ring, with the remaining bonds connected to a methyl ester group.

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)5(9)4-2-7-8-3-4/h2-3,5,9H,1H3,(H,7,8) |

InChI Key |

SXTPKXQWKRTAGI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CNN=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of pyrazole derivatives with appropriate esterifying agents. One common method includes the esterification of 2-hydroxy-2-(1H-pyrazol-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(1H-pyrazol-4-yl)acetate.

Reduction: Formation of 2-hydroxy-2-(1H-pyrazol-4-yl)ethanol.

Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, making this compound a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related esters: Methyl 2-hydroxyacetate (simpler hydroxy-containing analog) and Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate (pyrazole derivative with methyl substituents). Key differences in molecular properties, applications, and safety are highlighted.

Table 1: Comparative Analysis of Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate and Analogues

Key Observations:

Compared to Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate, the lack of methyl groups on the pyrazole may reduce steric hindrance, enhancing reactivity in cross-coupling or coordination reactions.

Polarity and Solubility :

- The hydroxy group in the target compound and Methyl 2-hydroxyacetate increases polarity, likely improving water solubility relative to the dimethylpyrazole analog. This could influence pharmacokinetic properties in drug design.

Applications :

- Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate is explicitly cited for use in high-value sectors like pharmaceuticals and material science , suggesting the target compound—with its hybrid structure—may also serve as a multifunctional building block.

Research Findings and Data Gaps

- Crystallographic Analysis: Software such as SHELXL (used for small-molecule refinement ) and WinGX (for crystal structure visualization ) are industry standards for characterizing similar compounds.

- Synthetic Routes : Pyrazole derivatives are typically synthesized via cyclocondensation or nucleophilic substitution. The hydroxy group in the target compound could be introduced via oxidation or hydrolysis.

- Stability: The dimethylpyrazole analog is noted for requiring inert storage conditions , implying that the target compound’s unsubstituted pyrazole might demand similar handling despite lacking direct evidence.

Biological Activity

Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈N₂O₃ and a molecular weight of approximately 170.17 g/mol. The compound features a hydroxyl group and a pyrazole ring, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

Inhibition of AMP-Activated Protein Kinase (AMPK)

One of the most significant biological activities associated with this compound is its role as an inhibitor of AMP-activated protein kinase (AMPK). AMPK is a critical regulator of cellular energy homeostasis, and its inhibition may have implications in cancer treatment. Research indicates that derivatives of this compound could serve as lead compounds for developing novel AMPK inhibitors, potentially aiding in anticancer therapies.

Anticancer Properties

The pyrazole moiety in this compound has been linked to various anticancer activities. Studies have shown that compounds containing pyrazole structures exhibit antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, certain derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound has revealed that modifications to its structure can enhance or reduce its inhibitory effects on AMPK. This indicates a need for further exploration into how structural changes can optimize its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, allowing for efficient production under mild conditions. These synthetic routes facilitate further modifications and applications in medicinal chemistry.

Case Study: Anticancer Activity

In one study, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic activity against cancer cell lines. Among these, certain compounds exhibited promising growth inhibition against MDA-MB-231 and HepG2 cells, suggesting that this compound and its derivatives may have potential as anticancer agents .

Case Study: Enzyme Inhibition

Another study focused on the interaction of this compound with metabolic enzymes. The findings indicated that this compound could inhibit specific enzymes involved in metabolic pathways, further supporting its potential therapeutic applications .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.